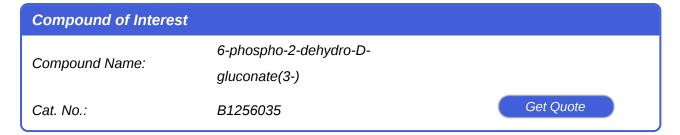


Application Note: Identification of 6-Phospho-2-dehydro-D-gluconate using NMR Spectroscopy

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Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Phospho-2-dehydro-D-gluconate is a key intermediate in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for carbohydrate metabolism in many bacteria.[1] Its accurate identification and quantification are crucial for metabolic flux analysis, enzyme characterization, and drug discovery targeting microbial metabolic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of metabolites in complex biological samples. This application note provides a detailed protocol for the identification of 6-phospho-2-dehydro-D-gluconate using NMR spectroscopy.

Principle

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is sensitive to the local chemical environment, providing detailed information about the molecular structure. For 6-phospho-2-dehydro-D-gluconate, ¹H, ¹³C, and ³¹P NMR are particularly informative for its unambiguous identification.

Data Presentation



While specific, experimentally determined high-resolution NMR data for 6-phospho-2-dehydro-D-gluconate is not readily available in public databases, the following table summarizes the expected chemical shift ranges for the different nuclei based on the known structure and typical values for similar phosphorylated sugars.

Table 1: Expected NMR Chemical Shift Ranges for 6-Phospho-2-dehydro-D-gluconate

Atom	Expected Chemical Shift (ppm)	Multiplicity	Notes
¹H NMR			
H3	4.0 - 4.5	Doublet of doublets	Coupled to H4.
H4	3.8 - 4.2	Multiplet	Coupled to H3 and H5.
H5	4.0 - 4.4	Multiplet	Coupled to H4 and H6 protons.
H6a, H6b	3.9 - 4.3	Multiplet	Diastereotopic protons coupled to H5 and ³¹ P.
¹³ C NMR			
C1 (COO ⁻)	170 - 180	Singlet	Carboxylate carbon.
C2 (C=O)	200 - 210	Singlet	Ketone carbon.
C3	70 - 80	Singlet	_
C4	70 - 80	Singlet	_
C5	70 - 80	Singlet	
C6	60 - 70	Doublet	Coupled to ³¹ P.
³¹ P NMR			
Phosphate	0 - 5	Singlet or Multiplet	Chemical shift is pH- dependent.



Note: These are estimated chemical shift ranges. Actual values may vary depending on the solvent, pH, temperature, and presence of metal ions.

Experimental Protocols

This section provides a detailed methodology for the preparation of samples and acquisition of NMR data for the identification of 6-phospho-2-dehydro-D-gluconate.

I. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

- Enzymatic Synthesis (if necessary): If pure 6-phospho-2-dehydro-D-gluconate is not commercially available, it can be synthesized in situ from 6-phospho-D-gluconate using the enzyme 6-phosphogluconate dehydratase.
- Sample Concentration: For ¹H NMR, a concentration of 1-5 mg of the analyte dissolved in 0.5-0.7 mL of deuterated solvent is recommended.[2] For ¹³C NMR, a higher concentration of 5-30 mg may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[2]
- Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice for polar metabolites like 6-phospho-2-dehydro-D-gluconate.[3][4] It is crucial to use high-purity D₂O to minimize interfering signals.
- pH Adjustment: The chemical shifts of the phosphate group and protons near ionizable groups are pH-dependent. It is essential to adjust the pH of the sample to a known, constant value, typically around 7.0, using a suitable buffer (e.g., phosphate buffer prepared in D₂O).
- Addition of Internal Standard: For quantitative analysis, a known concentration of an internal standard should be added. A common internal standard for aqueous samples is 3- (trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP).
- Filtration: The final solution should be free of any particulate matter.[3][4] Filter the sample through a 0.22 μm syringe filter directly into a clean, dry 5 mm NMR tube.[3]
- Sample Volume: The sample height in the NMR tube should be at least 4 cm to ensure it is within the detection region of the NMR coil.[2][3]



II. NMR Data Acquisition

The following parameters are suggested for a 500 MHz or higher field NMR spectrometer.

- ¹H NMR Spectroscopy:
 - Pulse Program: A standard 1D proton experiment with water suppression (e.g., zggpw5 or similar).[5]
 - Temperature: 298 K (25 °C).
 - Spectral Width: 12-16 ppm.
 - Number of Scans: 64-256, depending on the sample concentration.
 - Relaxation Delay (d1): 5 seconds to allow for full relaxation of the protons.
- 13C NMR Spectroscopy:
 - Pulse Program: A standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
 - Temperature: 298 K (25 °C).
 - Spectral Width: 220-250 ppm.
 - Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance.
 - Relaxation Delay (d1): 2-5 seconds.
- ³¹P NMR Spectroscopy:
 - Pulse Program: A standard 1D phosphorus experiment with proton decoupling.
 - Temperature: 298 K (25 °C).
 - Spectral Width: 50-100 ppm.
 - Number of Scans: 128-512.



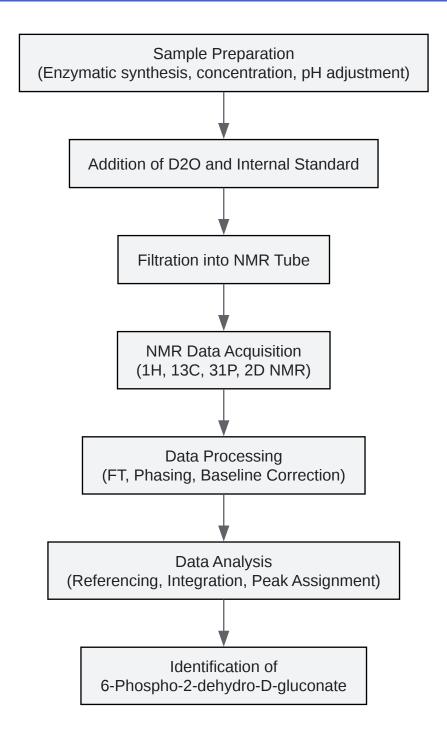
- Relaxation Delay (d1): 5-10 seconds.
- 2D NMR Spectroscopy (for structural confirmation):
 - COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is useful for assigning quaternary carbons and the carboxylate group.

III. Data Processing and Analysis

- Fourier Transformation: The raw NMR data (Free Induction Decay FID) is converted into a frequency-domain spectrum.
- Phasing: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.
- Baseline Correction: A flat baseline is essential for accurate integration and peak picking.
- Referencing: The chemical shift axis is referenced to the internal standard (TSP at 0.0 ppm for ¹H NMR).
- Integration: The area under each peak is proportional to the number of nuclei contributing to that signal. This is used for quantification.
- Peak Assignment: The peaks in the spectrum are assigned to the corresponding nuclei in the 6-phospho-2-dehydro-D-gluconate molecule using the expected chemical shifts, multiplicities, and 2D correlation data.

Mandatory Visualizations

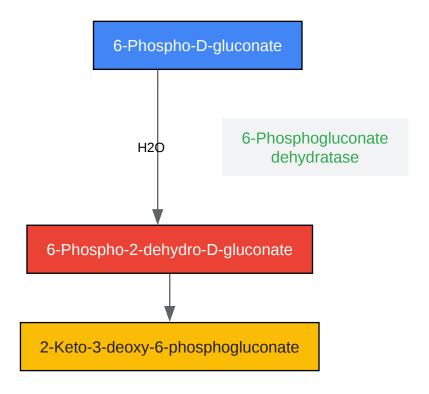




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Caption: Experimental workflow for NMR-based identification.





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Caption: Formation in the Entner-Doudoroff pathway.

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